Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate
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Overview
Description
Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is a complex organic compound that contains a variety of functional groups, including ester, amide, and aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate can be achieved through a multi-step process. One common method involves the reaction of 4-(2-methylpropanamido)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ester linkage. The resulting intermediate is then reacted with formamide to introduce the formamido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of less toxic reagents and solvents is preferred to ensure environmental safety and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and alcohols.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its functional groups.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate involves its interaction with various molecular targets. The ester and amide groups can form hydrogen bonds with biological molecules, affecting their function. The aromatic ring can participate in π-π interactions, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacks the amide and aromatic groups.
N-phenylformamide: Contains the formamido group but lacks the ester and complex aromatic structure.
4-(2-methylpropanamido)benzoic acid: Shares the amide and aromatic groups but lacks the ester linkage.
Uniqueness
Ethyl 2-{[4-(2-methylpropanamido)phenyl]formamido}acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H20N2O4 |
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Molecular Weight |
292.33 g/mol |
IUPAC Name |
ethyl 2-[[4-(2-methylpropanoylamino)benzoyl]amino]acetate |
InChI |
InChI=1S/C15H20N2O4/c1-4-21-13(18)9-16-15(20)11-5-7-12(8-6-11)17-14(19)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,20)(H,17,19) |
InChI Key |
PNRQQAYVKXUWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)NC(=O)C(C)C |
Origin of Product |
United States |
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